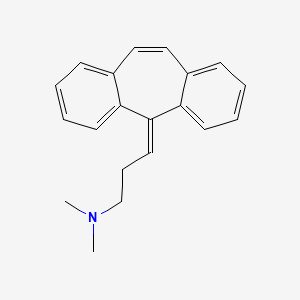

Cyclobenzaprine

Beschreibung

Eigenschaften

IUPAC Name |

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURKNVYFZMSNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6202-23-9 (hydrochloride) | |

| Record name | Cyclobenzaprine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046933 | |

| Record name | Cyclobenzaprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclobenzaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 175-180 °C at 1 atm | |

| Record name | Cyclobenzaprine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely Soluble, 6.89e-03 g/L | |

| Record name | Cyclobenzaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclobenzaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

303-53-7 | |

| Record name | Cyclobenzaprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobenzaprine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobenzaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclobenzaprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobenzaprine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBENZAPRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69O5WQQ5TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclobenzaprine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclobenzaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

216 - 218 °C (hydrochloride salt) | |

| Record name | Cyclobenzaprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclobenzaprine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Cyclobenzaprinhydrochlorid kann durch einen mehrstufigen Prozess synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 5-Dibenzosuberenon mit einem Grignard-Reagenz, das von 3-Dimethylaminopropylchlorid abgeleitet ist. Die Reaktionsmasse wird ohne Isolierung der Zwischenverbindung einer Hydrolyse und Dehydratisierung unterzogen, gefolgt von Neutralisation und Extraktion in einem organischen Lösungsmittel. Das Produkt wird dann in sein Hydrochloridsalz umgewandelt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Cyclobenzaprinhydrochlorid verwendet oft ein Eintopfverfahren aufgrund seiner Effizienz und Wirtschaftlichkeit. Dieses Verfahren beinhaltet die Reaktion von 5-Dibenzosuberenon mit dem Grignard-Reagenz, gefolgt von Hydrolyse und Dehydratisierung in Gegenwart von wässriger Salzsäure. Die Reaktionsmasse wird dann neutralisiert, und das Produkt wird extrahiert und gereinigt .

Analyse Chemischer Reaktionen

Oxidative Degradation Pathways

Cyclobenzaprine is highly susceptible to oxidation, particularly under acidic conditions. Forced degradation studies reveal multiple oxidative mechanisms :

Key Oxidation Reactions

| Reaction Type | Products Identified | Conditions |

|---|---|---|

| Epoxidation | This compound-10,11-epoxide (endo/epoxy) | Acidic H₂O₂ with Fe³⁺ catalyst |

| Tertiary amine oxidation | This compound N-oxide | Peroxide exposure (3% H₂O₂) |

| Double-bond cleavage | Dibenzosuberenone, Anthraquinone | UV light or prolonged oxidation |

| Cannizzaro reaction | Bisacid and glycol derivatives | Acidic formaldehyde solutions |

-

Epoxides form via electrophilic addition to endocyclic (C10–C11) and exocyclic double bonds, with subsequent ring-opening leading to dibenzosuberenone (a fully aromatic tricyclic ketone) .

-

N-oxide formation occurs through oxidation of the dimethylamino group, confirmed by LC-MS/MS fragmentation patterns .

Metabolic Transformations

This compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes :

Major Metabolic Pathways

| Enzyme | Reaction | Metabolite |

|---|---|---|

| CYP3A4/CYP1A2 | N-demethylation | Desmethylthis compound |

| UGT1A4/UGT2B10 | Glucuronidation | This compound-O-glucuronide |

-

N-demethylation is the dominant oxidative pathway, producing the active metabolite desmethylthis compound (northis compound) .

-

Enterohepatic recirculation prolongs the drug’s half-life (18–37 hours), as glucuronides are hydrolyzed back to the parent compound in the gut .

Stability Under Environmental Stressors

Forced degradation studies highlight this compound’s instability under specific conditions :

Degradation Profile

| Stress Condition | Major Degradants | Stability Ranking |

|---|---|---|

| Acid hydrolysis | Cannizzaro products, bisacid derivatives | Low |

| UV exposure | Anthraquinone, ketone derivatives | Moderate |

| High humidity/heat | Unchanged (<10% degradation) | High |

-

UV light induces cleavage of the tricyclic ring system, yielding anthraquinone (a photolytic byproduct) .

-

Acidic conditions accelerate oxidation but minimally affect the parent structure unless H₂O₂ is present .

Analytical Characterization of Degradants

Advanced techniques validate degradation pathways:

-

LC-APCI-MS/MS : Confirmed molecular weights and fragmentation patterns (e.g., m/z 276.6 → 216.4 for this compound) .

-

¹H-NMR : Identified epoxide ring protons (δ 3.8–4.2 ppm) and aromatic ketone signals in dibenzosuberenone .

Synthetic and Stability Implications

-

Storage : Protect from light and moisture to prevent anthraquinone formation .

-

Formulation : Avoid excipients generating formaldehyde (e.g., PEG derivatives) to mitigate Cannizzaro reactions .

This compound’s reactivity underscores the need for controlled storage and formulation strategies to maintain therapeutic efficacy .

Wissenschaftliche Forschungsanwendungen

Meta-Analyses and Clinical Trials

-

Back Pain Management :

- A meta-analysis involving 14 studies with a total of 2,440 participants indicated that cyclobenzaprine significantly improves back pain symptoms compared to placebo. Patients treated with this compound were nearly five times more likely to report symptom improvement by day 14 (odds ratio: 4.7; 95% CI: 2.7-8.1). The effect size ranged from 0.38 to 0.58 across various outcomes such as local pain and muscle spasm .

- The treatment's efficacy peaked within the first few days, suggesting that shorter treatment durations may be more beneficial .

-

Comparison with Other Muscle Relaxants :

- In controlled studies comparing this compound with diazepam and placebo, this compound demonstrated superior efficacy in alleviating muscle spasms and related symptoms . Specifically, the 10 mg dosage showed significant improvements in patient-assessed primary endpoints by the third or fourth day of treatment .

Adverse Effects

While this compound is effective, it is associated with several adverse effects, including drowsiness (53% of participants), dry mouth, dizziness, and nausea . The number needed to harm was calculated at 4, indicating a relatively high incidence of side effects compared to placebo.

Off-Label Uses

Recent studies have explored this compound's potential in treating conditions beyond musculoskeletal pain:

- Myofascial Pain : this compound has been used off-label for myofascial pain associated with temporomandibular disorders .

- Post-Traumatic Stress Disorder : Preliminary evidence suggests that sublingual administration of this compound may reduce PTSD symptoms and improve sleep quality .

Case Studies

- Painful Ejaculation :

- Neuropsychiatric Effects :

Efficacy Outcomes in Back Pain Treatment

| Outcome Measure | This compound Group | Placebo Group | Odds Ratio (95% CI) |

|---|---|---|---|

| Symptom Improvement (Day 14) | 60% | 12% | 4.7 (2.7-8.1) |

| Local Pain Reduction | Significant | Minimal | |

| Muscle Spasm Relief | Significant | Minimal | |

| Activities of Daily Living | Significant | Minimal |

Adverse Effects Profile

| Adverse Effect | This compound (%) | Placebo (%) |

|---|---|---|

| Drowsiness | 53 | 28 |

| Dry Mouth | 20 | 5 |

| Dizziness | 15 | 10 |

| Nausea | 10 | 5 |

Wirkmechanismus

Cyclobenzaprine exerts its muscle relaxant effects primarily through its action on the central nervous system. It acts as a 5-HT2 receptor antagonist, inhibiting the hyperactivity of motor neurons. This action is believed to occur at the brainstem level, rather than directly affecting the muscles or peripheral nervous system. This compound also modulates noradrenergic and serotonergic systems, contributing to its muscle relaxant properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Pharmacodynamic Comparisons

Cyclobenzaprine’s structural similarity to TCAs underpins its pharmacological profile (Table 1):

Unlike TCAs, this compound lacks significant serotonin/norepinephrine reuptake inhibition, reducing its antidepressant effects but retaining sedative and anticholinergic properties .

Efficacy in Clinical Settings

- This compound vs. Diazepam : In double-blind trials, this compound demonstrated superior efficacy in reducing electromyographic activity and improving lumbosacral mobility in acute back pain, with faster onset than diazepam .

- This compound vs. Placebo : this compound 5–10 mg TID provided modest pain relief in acute back pain (OR 1.55; 95% CI 1.17–2.06) but with higher rates of drowsiness (30% vs. 15% placebo) .

- Combination Therapy : this compound + naproxen outperformed naproxen alone in resolving muscle spasm and tenderness (P < 0.05) .

Pharmacokinetic Profiles (Table 2)

| Parameter | This compound | Diazepam | Tizanidine | Methocarbamol |

|---|---|---|---|---|

| Bioavailability | 33–55% | 93% | 40% | 46% |

| Half-Life (h) | 18–24 | 20–50 | 2.5 | 1–2 |

| Metabolism | CYP3A4, 1A2 | CYP2C19 | CYP1A2 | Hepatic |

This compound’s extended half-life allows once-daily dosing in ER formulations, contrasting with tizanidine’s short duration requiring TID dosing .

Clinical Guidelines and Recommendations

- First-Line Use : this compound is preferred for acute back pain with severe spasm due to robust evidence, while tizanidine’s sedative properties benefit patients with insomnia .

- Avoidance in Elderly : Beers Criteria discourage this compound in older adults due to anticholinergic risks; methocarbamol is safer but less studied .

Biologische Aktivität

Cyclobenzaprine, a tricyclic skeletal muscle relaxant, is primarily used to alleviate muscle spasms associated with acute musculoskeletal conditions. Its biological activity is characterized by its complex pharmacodynamics, metabolism, and interactions within the central nervous system. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound's mechanism of action has not been fully elucidated; however, it is believed to act predominantly at the supraspinal level , particularly within the locus coeruleus of the brainstem. This action leads to decreased activity of efferent alpha and gamma motor neurons, which is mediated through inhibition of specific neural pathways. Key points include:

- Inhibition of Motor Neurons : this compound reduces the activity of spinal cord interneurons, leading to diminished muscle tone and spasm relief .

- Serotonergic Pathways : Recent evidence suggests that this compound may inhibit descending serotonergic pathways via 5-HT2 receptors, contributing to its muscle relaxant effects .

- Histamine Receptor Activity : this compound exhibits low nanomolar affinity for the human H1 receptor (H1R) and acts as a non-competitive antagonist, which may explain its sedative properties .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and elimination:

- Absorption : this compound is well absorbed after oral administration, with a bioavailability of approximately 55% .

- Distribution : The volume of distribution is around 146 L, with about 93% protein binding in plasma .

- Metabolism : It undergoes extensive hepatic metabolism via cytochrome P450 enzymes (CYP3A4 and CYP1A2), producing metabolites such as desmethylthis compound .

- Elimination Half-Life : The average elimination half-life ranges from 8 to 37 hours depending on various factors including age and hepatic function .

Case Studies

Several case studies highlight both the therapeutic effects and potential side effects associated with this compound use:

- Case Study on Efficacy : A study involving patients with acute low back pain demonstrated significant reductions in pain scores after treatment with this compound compared to placebo .

- Adverse Effects Report : A case report documented a patient experiencing altered mental status potentially linked to this compound use, emphasizing the importance of monitoring for central nervous system effects .

Research Findings

Recent research has expanded understanding of this compound's biological activity:

- A study indicated that this compound reduces tonic somatic motor activity by influencing both gamma (γ) and alpha (α) motor systems in animal models .

- Another investigation assessed pharmacokinetic parameters across different demographics, revealing that elderly patients exhibit higher plasma concentrations due to decreased clearance rates .

Summary Table of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~55% |

| Volume of Distribution | ~146 L |

| Protein Binding | ~93% |

| Average Elimination Half-Life | 8 - 37 hours |

| Metabolizing Enzymes | CYP3A4, CYP1A2 |

Q & A

Basic Research Questions

Q. How should preclinical studies be designed to evaluate Cyclobenzaprine's efficacy in muscle relaxation?

- Methodological Answer : Preclinical studies should utilize validated animal models (e.g., rodent skeletal muscle spasm induction) with controlled dosages aligned with human-equivalent pharmacokinetics. Include sham and positive control groups (e.g., baclofen) to benchmark efficacy. Measure outcomes via electromyography or force transducers, ensuring blinding to reduce bias. Statistical power analysis should determine sample size .

Q. What methodological limitations in existing clinical trials affect the interpretation of this compound's efficacy for fibromyalgia?

- Methodological Answer : Common limitations include small sample sizes, short trial durations, and subjective pain scales lacking objective biomarkers. To address these, future trials should adopt multicenter designs with longer follow-ups, integrate quantitative sensory testing, and standardize endpoints using frameworks like the AAPT criteria .

Q. What pharmacokinetic parameters are critical for optimizing this compound dosing in human studies?

- Methodological Answer : Key parameters include bioavailability (affected by first-pass metabolism), elimination half-life (18–24 hours), and active metabolite profiles (e.g., northis compound). Use crossover studies with serial plasma sampling and LC-MS/MS quantification to assess inter-individual variability and dose-response relationships .

Advanced Research Questions

Q. How can a robust RP-HPLC method be developed and validated for this compound dissolution testing?

- Methodological Answer : Optimize chromatographic conditions using a C18 column (e.g., Agilent) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio. Validate per ICH Q2(R1) guidelines for linearity (1–50 µg/mL), precision (RSD <2%), and accuracy (98–102%). Include forced degradation studies (acid/alkali, oxidative stress) to confirm specificity .

Q. What strategies resolve contradictions in this compound's receptor affinity data (e.g., muscarinic vs. serotonin antagonism)?

- Methodological Answer : Perform competitive radioligand binding assays using transfected cell lines expressing human M1/M2/M3 or 5-HT2A receptors. Use this compound-d3 as an internal standard to control for matrix effects in LC-MS quantification. Compare Kis across receptor subtypes under standardized conditions (e.g., pH 7.4, 37°C) to clarify selectivity .

Q. How can deuterated internal standards improve this compound quantification in biological matrices?

- Methodological Answer : this compound-d3 (deuterated at the terminal methyl group) minimizes ion suppression in LC-MS by matching the analyte’s retention time and fragmentation. Prepare calibration curves in pooled plasma (0.5–100 ng/mL) with a stable isotope-labeled internal standard. Validate using EMA guidelines for matrix effects (<15% variability) and recovery (>85%) .

Q. What experimental design principles optimize dissolution test conditions for this compound formulations?

- Methodological Answer : Apply Central Composite Design (CCD) to evaluate variables like paddle speed (50–100 rpm), surfactant concentration (0.1–1% SDS), and pH (1.2–6.8). Use ANOVA to identify significant factors and derive a predictive model for dissolution rate (Q30 >80%). Validate with f2 similarity testing against reference formulations .

Q. How are stability-indicating methods developed to assess this compound degradation products?

- Methodological Answer : Subject this compound HCl to accelerated stability conditions (40°C/75% RH for 6 months). Analyze degradation products via gradient RP-HPLC with PDA detection (210–400 nm). Characterize major impurities using HR-MS and NMR, referencing pharmacopeial standards (e.g., USP this compound Related Compound A) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.